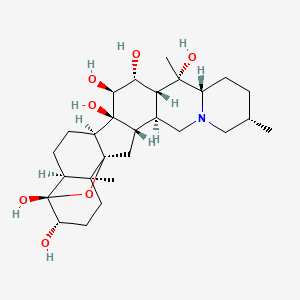

Zygadenine

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,22,23-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO7/c1-13-4-7-18-24(3,32)20-14(12-28(18)11-13)15-10-25-17(26(15,33)22(31)21(20)30)6-5-16-23(25,2)9-8-19(29)27(16,34)35-25/h13-22,29-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNDUIMQBJIGQS-IDFKWMMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)CC[C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969682 | |

| Record name | 4,9-Epoxycevane-3,4,14,15,16,20-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-45-9 | |

| Record name | (3β,4α,15α,16β)-4,9-Epoxycevane-3,4,14,15,16,20-hexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zygadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-Epoxycevane-3,4,14,15,16,20-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYGADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N72U4OAF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zygadenine: A Technical Whitepaper on its Discovery, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine, a complex steroidal alkaloid found in plants of the Zigadenus genus (commonly known as death camas), has been a subject of chemical and toxicological interest for over a century. This document provides a comprehensive overview of the historical discovery and isolation of this compound, alongside contemporary data on its biological activity. It is intended to serve as a technical guide, presenting quantitative data in structured formats, detailing experimental methodologies where available, and visualizing its mechanism of action through signaling pathway diagrams.

Discovery and Historical Context

The initial identification of an alkaloid from Zigadenus species dates back to 1913. F.W. Heyl, F.E. Hefner, and S.K. Loy, working at the University of Wyoming, reported the isolation of a substance they named "this compound" from Zigadenus intermedius. Their initial assessment of its empirical formula was later corrected. The definitive structural elucidation of this compound was a significant undertaking, culminating in the work of S. Morris Kupchan and his colleagues, who reported the complete structure in 1956 and published a detailed account in 1959.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃NO₇ | --INVALID-LINK-- |

| Molar Mass | 493.6 g/mol | --INVALID-LINK-- |

| Class | Steroidal Alkaloid (Veratrum type) | --INVALID-LINK-- |

Quantitative Toxicity Data

Recent studies have provided valuable quantitative data on the acute toxicity of this compound and its naturally occurring esters. The following table summarizes the intravenous (IV) median lethal dose (LD₅₀) in mice, highlighting the significantly higher toxicity of the ester derivatives compared to the parent this compound alkaloid.

| Compound | Administration Route | Species | LD₅₀ (mg/kg) |

| This compound-HCl | Intravenous | Mouse | 59.5 |

| Zygacine-HCl (3-acetyl ester) | Intravenous | Mouse | 1.6 |

| 3-Angeloylthis compound-HCl | Intravenous | Mouse | 1.0 |

| 3-Veratroylthis compound-HCl | Intravenous | Mouse | 0.5 |

Data sourced from a 2024 study on the comparative toxicity of this compound and its esters.[1]

Experimental Protocols

Historical Isolation and Purification (General Overview)

Detailed protocols from the original 1913 and 1959 publications have proven difficult to access. The following is a generalized workflow based on common alkaloid extraction techniques of that era.

Caption: Generalized workflow for the historical isolation of this compound.

Modern Analytical Methodology: HPLC-MS/MS for Zygacine Detection

Modern approaches to the analysis of Zigadenus alkaloids utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following outlines a general procedure for sample preparation and analysis for the related alkaloid, zygacine, which can be adapted for this compound.

-

Sample Preparation (Whole Blood):

-

Thaw, vortex, and centrifuge whole blood samples.

-

Aliquot the supernatant and add an equal volume of acetonitrile.

-

Vortex and centrifuge the mixture.

-

Transfer the resulting supernatant to an HPLC autosampler vial and centrifuge again before analysis.[2]

-

-

HPLC-MS/MS Analysis:

-

Utilize a suitable HPLC column and a solvent gradient (e.g., methanol/water).

-

Detect the analyte using mass spectrometry in tandem mode (MS/MS) by monitoring specific mass-to-charge ratio (m/z) transitions.

-

Quantitate based on peak area measurements against a standard curve.[2]

-

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

This compound belongs to the Veratrum class of alkaloids, which are known to exert their toxic effects by modulating the function of voltage-gated sodium channels (VGSCs).[3] These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Veratrum alkaloids bind to site 2 on the VGSC alpha subunit, which leads to a persistent activation state.[4][5] This is achieved by shifting the voltage dependence of activation to more negative potentials and by inhibiting the inactivation of the channel.[6][7] The result is an uncontrolled influx of sodium ions, leading to membrane depolarization, repetitive firing of neurons, and ultimately, cellular dysfunction.

Caption: this compound's effect on voltage-gated sodium channels.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and potent biological activity. While historical methods laid the groundwork for its discovery, modern analytical techniques have enabled more precise quantification and toxicological assessment. The elucidation of its mechanism of action as a modulator of voltage-gated sodium channels provides a clear rationale for its observed toxicity and offers a basis for further research in pharmacology and toxicology. This guide has synthesized the available historical and contemporary data to provide a foundational resource for professionals in the fields of natural product chemistry, toxicology, and drug development.

References

- 1. Comparison of the acute toxicity of zygacine versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Zygacine - Wikipedia [en.wikipedia.org]

- 4. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Zygadenine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a highly oxygenated, steroidal alkaloid belonging to the cevanine subclass of Veratrum alkaloids.[1][2][3] These alkaloids are characterized by a unique C-nor-D-homo steroid skeleton.[4] Found in a variety of toxic plants, this compound and its derivatives are known for their potent biological activities and are responsible for instances of poisoning in both livestock and humans.[4] This guide provides a comprehensive overview of the natural sources of this compound, delves into the current understanding of its biosynthetic pathway, and outlines key experimental protocols relevant to its study.

Natural Sources of this compound

This compound is a principal toxic component of several flowering plants belonging to the family Melanthiaceae.[5] These plants are commonly referred to as "death camas" due to their high toxicity and resemblance to edible plants like wild onions.[6]

Primary plant sources include:

-

Genus Toxicoscordion : Notably Toxicoscordion venenosum (meadow death camas).[5]

-

Genus Zigadenus : Including Zigadenus paniculatus (foothill death camas) and Zigadenus glaberrimus (sandbog death camas).[5][7] The name "this compound" is derived from this genus.[5]

-

Genus Anticlea : Such as Anticlea elegans (mountain death camas).[5]

-

Genus Stenanthium .[6]

These genera are prevalent throughout North America, and poisonings often occur in early spring when the plants are abundant and other forage is scarce.[6] The primary toxic alkaloids present in these plants are this compound and its esters, with zygacine (the 3-acetyl ester of this compound) often being the most abundant.[7][8] Zygacine can constitute more than 50% of the total steroidal alkaloids in death camas at various growth stages.[9]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound at the molecular level is not yet fully elucidated. However, as a Veratrum-type steroidal alkaloid (VSA), its synthesis is understood to originate from cholesterol and follow a pathway similar to that of other complex steroidal alkaloids found in related plant families like Fritillaria and Veratrum.[10][11]

Key Postulated Steps in Biosynthesis:

-

Precursor Molecule : The biosynthesis begins with the sterol precursor, cholesterol. Steroidal alkaloids are generally biosynthesized from cholesterol through a series of modifications.[11]

-

Oxidative Modifications : The cholesterol skeleton undergoes a series of hydroxylation and oxidation reactions.[11] These late-stage oxidation steps are critical for the formation of the highly functionalized this compound structure.[12]

-

Role of Cytochrome P450 Enzymes : Members of the cytochrome P450 (CYP450) gene superfamily are believed to play a crucial role in regulating these oxidative steps.[11] Studies on related alkaloids in Fritillaria cirrhosa suggest that specific CYP450s may function as hydroxylases active at the C-22, C-23, or C-26 positions of the steroid core.[11]

-

Nitrogen Incorporation : The pathway involves a transamination step at C-26 to incorporate the nitrogen atom, which is characteristic of this class of alkaloids.[11]

-

Ring Formation : A series of cyclization reactions leads to the formation of the distinctive hexacyclic C-nor-D-homo steroid framework characteristic of cevanine-type alkaloids.[3][13]

While the specific enzymes for this compound synthesis have not been isolated, research on related Veratrum alkaloids provides a strong model for the pathway.[11] The enzymes involved in alkaloid biosynthesis are known to be located in various subcellular compartments, including the cytosol, plastids, and endoplasmic reticulum.[14]

Quantitative Data: Toxicity

This compound and its esters are highly potent compounds. The toxicity can vary depending on the specific ester and the route of administration, with zygacine being metabolized to the less potent this compound after ingestion.[7][8]

| Compound | Animal | Route of Administration | LD₅₀ (Lethal Dose, 50%) |

| Zygacine | Mouse | Intravenous (IV) | 2.0 ± 0.2 mg/kg[6] |

| Zygacine | Mouse | Oral | 132 ± 21 mg/kg[6] |

| Zygacine-HCl | Mouse | Intravenous (IV) | 1.6 mg/kg[8] |

| This compound-HCl | Mouse | Intravenous (IV) | 59.5 mg/kg[8] |

| 3-angeloylthis compound-HCl | Mouse | Intravenous (IV) | 1.0 mg/kg[8] |

| 3-veratroylthis compound-HCl | Mouse | Intravenous (IV) | 0.5 mg/kg[8] |

In sheep, zygacine-HCl was found to be significantly more toxic than this compound-HCl when administered intravenously. A dose of 1.25 mg/kg of zygacine-HCl produced severe signs of poisoning, whereas a dose of 12.5 mg/kg of this compound-HCl was needed to cause similar effects.[8]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Plant Material

This protocol outlines a general method for the extraction of a crude alkaloid mixture from "death camas" plant material, based on methodologies used for Zigadenus paniculatus.[9]

-

Objective : To isolate the total alkaloid content from dried plant matter.

-

Materials :

-

Dried, ground plant material (e.g., Zigadenus paniculatus).

-

Methanol (reagent grade).

-

Large extraction vessel.

-

Filtration apparatus (e.g., Buchner funnel, filter paper).

-

Rotary evaporator.

-

-

Methodology :

-

Weigh 50 g of dry, finely ground plant material and place it into the extraction vessel.

-

Add 1 L of methanol to the plant material.

-

Allow the mixture to extract for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through a Buchner funnel to separate the methanol extract from the plant solids.

-

Wash the solids with a small additional volume of methanol to ensure complete recovery of the extract.

-

Combine the methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

-

The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound and its derivatives.

-

Protocol 2: Elucidation of Biosynthetic Pathways via Transcriptomics

This protocol describes a conceptual workflow for identifying candidate genes involved in this compound biosynthesis, based on modern approaches used for studying Veratrum-type alkaloids.[11]

-

Objective : To identify and characterize genes (e.g., CYP450s) involved in the this compound biosynthetic pathway.

-

Methodology :

-

Plant Material Collection : Collect tissues from a this compound-producing plant (e.g., Toxicoscordion venenosum) at different developmental stages or from different plant organs (roots, leaves, flowers).

-

RNA Extraction and Sequencing : Extract total RNA from the collected tissues. Perform full-length transcriptome sequencing (e.g., using PacBio or Illumina sequencing platforms) to generate a comprehensive library of expressed genes.

-

Gene Identification and Annotation : Assemble the transcriptome and annotate the discovered genes. Specifically search for gene families known to be involved in steroidal alkaloid biosynthesis, such as Cytochrome P450s (CYP450s), oxidoreductases, and transferases.[12]

-

Phylogenetic Analysis : Construct phylogenetic trees to compare the candidate genes with known alkaloid biosynthesis genes from other species (e.g., Fritillaria, Veratrum).

-

Expression Analysis : Correlate the expression levels of the candidate genes across different tissues with the concentration of this compound in those same tissues (as determined by chemical analysis, e.g., LC-MS). Genes whose expression is highly correlated with alkaloid accumulation are strong candidates for involvement in the pathway.

-

Functional Characterization : Functionally verify the role of candidate genes through heterologous expression in a host like Nicotiana benthamiana or yeast, followed by enzymatic assays to confirm their specific catalytic activity (e.g., hydroxylation of a precursor).

-

Total Synthesis

The total synthesis of this compound represents a significant challenge due to its highly oxidized and complex hexacyclic framework.[2] A breakthrough was recently achieved with the first enantioselective total synthesis of (-)-zygadenine.[15][16] The synthetic strategy involved constructing the hexacyclic carbon skeleton via a stereoselective intramolecular Diels-Alder reaction, followed by a radical cyclization and a carefully designed series of oxidation-reduction manipulations to install the correct functional groups.[15][17] This achievement opens avenues for synthesizing this compound derivatives for pharmacological evaluation.

Conclusion

This compound is a potent, naturally occurring steroidal alkaloid found in several North American plant species known as "death camas." While its general biosynthetic pathway is presumed to start from cholesterol and involve key oxidative enzymes like CYP450s, the precise molecular details remain an active area of research. The successful total synthesis of this compound provides a powerful tool for further investigation. A deeper understanding of its biosynthesis and pharmacology is crucial for managing livestock poisoning, understanding its ecological role, and potentially harnessing the complex chemistry of the Veratrum alkaloids for therapeutic development.

References

- 1. The Luo Synthesis of this compound [organic-chemistry.org]

- 2. BJOC - Recent advancements in the synthesis of Veratrum alkaloids [beilstein-journals.org]

- 3. Council on Undergraduate Research (CUR) - Total synthesis of cevanine-type Veratrum alkaloids [ncur.secure-platform.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. acs.org [acs.org]

- 6. Zygacine - Wikipedia [en.wikipedia.org]

- 7. Ruminant metabolism of zygacine, the major toxic alkaloid in foothill death camas (Zigadenuspaniculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the acute toxicity of zygacine versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. plantenthusiasts.wordpress.com [plantenthusiasts.wordpress.com]

- 15. Enantioselective Total Synthesis of (-)-Zygadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Zygadenine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine is a steroidal alkaloid found in plants of the Melanthiaceae family, commonly known as death camas. Its pronounced toxicity, particularly cardiotoxicity, is primarily attributed to its interaction with voltage-gated sodium channels (NaV). This technical guide provides an in-depth analysis of the mechanism of action of this compound and related Veratrum alkaloids on NaV channels. Due to a scarcity of specific quantitative data for this compound, this guide leverages extensive research on veratridine, a closely related and well-studied compound, to elucidate the fundamental aspects of this interaction. This compound is understood to act as a potent modulator of NaV channel gating, binding to the neurotoxin receptor site 2 within the channel pore. This binding preferentially occurs when the channel is in the open state, leading to a hyperpolarizing shift in the voltage-dependence of activation and a profound inhibition of the inactivation process. The result is a persistent influx of sodium ions, leading to membrane depolarization, uncontrolled cell firing, and the observed toxic effects. This document details the electrophysiological consequences of this interaction, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a C-nor-D-homo steroidal alkaloid produced by various species of the Veratrum and Zigadenus genera[1]. These plants have a history of medicinal use but are highly toxic if ingested, causing symptoms such as vomiting, bradycardia, hypotension, and potentially death[2][3]. The primary molecular target responsible for this toxicity is the family of voltage-gated sodium channels[1].

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes[4][5]. These channels are composed of a large pore-forming α-subunit and one or more auxiliary β-subunits[6][7]. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6)[6]. The S4 segments act as voltage sensors, while the S5-S6 segments from each domain form the central ion-conducting pore[4][6]. The channel cycles through distinct conformational states—primarily closed, open, and inactivated—to precisely control the flow of Na+ ions across the cell membrane[5].

Neurotoxins that target NaV channels are classified based on their binding site on the channel protein. This compound and other Veratrum alkaloids are classified as site 2 toxins[8][9].

Mechanism of Action: Binding and Gating Modification

The mechanism of action for this compound on NaV channels is primarily inferred from studies on the more extensively researched alkaloid, veratridine. These toxins act as state-dependent agonists or modulators rather than simple pore blockers[8][10].

Binding to Neurotoxin Receptor Site 2

This compound binds to neurotoxin receptor site 2, which is located within the inner pore of the NaV channel[8][11]. This site is formed by the S6 transmembrane segments of domains I and IV[8][11][12]. Site-directed mutagenesis studies on other site 2 toxins, such as batrachotoxin, have identified specific amino acid residues within these S6 segments that are crucial for binding[8]. The binding of these alkaloids is use-dependent, meaning they have a much higher affinity for the open state of the channel than the closed state[2][10]. This implies that the channel must first be activated by membrane depolarization for the toxin to bind effectively.

Modification of Channel Gating

Once bound, this compound is thought to induce profound changes in the gating properties of the NaV channel:

-

Shift in Voltage-Dependence of Activation: The toxin causes a significant hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to open at more negative membrane potentials, including the typical resting potential of a cell[3][8].

-

Inhibition of Inactivation: The most critical effect is the removal or dramatic slowing of the channel's fast inactivation process[2][8][13]. Normally, NaV channels rapidly inactivate within milliseconds of opening, which terminates the sodium influx. By preventing this inactivation, the toxin-modified channel can remain open for a prolonged period during membrane depolarization[2][13].

The combination of these two effects—easier activation and persistent opening—leads to a sustained, non-inactivating sodium current. This aberrant current causes prolonged membrane depolarization, leading to repetitive, uncontrolled firing in neurons and muscle cells, which underlies the clinical symptoms of toxicity[2][13].

Quantitative Electrophysiological Data

Direct and comprehensive quantitative data for this compound's effect on NaV channel kinetics are limited in publicly accessible literature. However, detailed studies on veratridine, particularly on the human NaV1.7 channel (a key channel in pain pathways), provide a strong model for the expected effects of this compound.

| Parameter | Control (NaV1.7) | Veratridine (75 µM) | Description | Reference |

| Peak Current IC₅₀ | N/A | 18.39 µM | Concentration for 50% inhibition of the transient peak Na+ current. | [3] |

| Sustained Current EC₅₀ | N/A | 9.53 µM | Concentration for 50% of the maximal sustained (non-inactivating) Na+ current. | [3] |

| V₁/₂ of Activation | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV | Voltage at which 50% of channels are activated. Veratridine causes a leftward (hyperpolarizing) shift. | [3] |

| V₁/₂ of Inactivation | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV | Voltage at which 50% of channels are in the steady-state inactivated state. Veratridine causes a significant leftward shift. | [3] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the NaV channel can be visualized as a modification of the channel's state transitions and the resulting downstream cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of veratridine action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium Channel Activation Gating Is Affected by Substitutions of Voltage Sensor Positive Charges in All Four Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-Gated Sodium Channel β1/β1B Subunits Regulate Cardiac Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxin binding and allosteric modulation at receptor sites 2 and 5 on purified and reconstituted rat brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Zygadenine: A Comprehensive Technical Review of its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a steroidal alkaloid found in plants of the Melanthiaceae family, commonly known as death camas (Zigadenus species).[1] These plants are notorious for their toxicity to both livestock and humans. This compound is a principal toxic component, alongside its more toxic ester derivatives, such as zygacine.[2][3] Zygacine is rapidly metabolized to this compound in the body, making the study of this compound crucial for understanding the toxicology of death camas poisoning.[3] This technical guide provides an in-depth overview of the pharmacological and toxicological properties of this compound, with a focus on its mechanism of action, quantitative toxicity data, and relevant experimental methodologies.

Pharmacological Properties

The primary pharmacological effect of this compound and other veratrum alkaloids is the activation of voltage-gated sodium channels.[4][5] This action disrupts normal nerve and muscle function, leading to the observed toxic effects.

Mechanism of Action

This compound belongs to the class of veratrum alkaloids that act as site 2 neurotoxins on voltage-gated sodium channels. These alkaloids bind to the S6 transmembrane segments in domain IV of the alpha subunit of the sodium channel. This binding has several key consequences for channel function:

-

Persistent Activation: this compound causes a shift in the voltage-dependence of activation to more negative membrane potentials, meaning the channels open at normal resting membrane potential.

-

Inhibition of Inactivation: The alkaloid binding inhibits the fast inactivation mechanism of the sodium channel, leading to a persistent influx of sodium ions.

-

Prolonged Depolarization: The sustained sodium influx results in prolonged depolarization of the cell membrane of excitable tissues like neurons and muscle cells.

This persistent depolarization leads to uncontrolled nerve firing and muscle contractions, ultimately causing the systemic effects observed in poisoning.[4][5]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data specifically for this compound is limited. However, studies on its precursor, zygacine, provide some insights. Zygacine is rapidly metabolized to this compound, indicating a significant first-pass effect.[3] This suggests that following ingestion of plants containing zygacine, this compound is the primary circulating toxicant. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound itself.

Toxicological Properties

This compound is a potent toxin, although less so than its esterified derivatives. Its toxicity is primarily manifested through its effects on the nervous and cardiovascular systems.

Acute Toxicity

Quantitative toxicity data for this compound has been determined in animal models. The intravenous (IV) median lethal dose (LD50) is a key measure of its acute toxicity.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| This compound-HCl | Mouse | Intravenous (IV) | 59.5 |

| Zygacine-HCl | Mouse | Intravenous (IV) | 1.6 |

| Angeloylthis compound-HCl | Mouse | Intravenous (IV) | 1.0 |

| Veratroylthis compound-HCl | Mouse | Intravenous (IV) | 0.5 |

Data compiled from a comparative study on the acute toxicity of this compound and its esters.[3]

In sheep, a dose of 12.5 mg/kg of this compound-HCl administered intravenously was required to produce severe clinical signs of poisoning, in contrast to a much lower dose of 1.25 mg/kg for zygacine-HCl.[3]

Clinical Signs and Symptoms of Poisoning

Ingestion of plants containing this compound leads to a predictable set of clinical signs, primarily due to the overstimulation of the nervous system and the induction of the Bezold-Jarisch reflex.[4][5]

Early Signs:

-

Nausea and vomiting

-

Excessive salivation

-

Abdominal pain

Progressive Signs:

-

Muscular weakness and ataxia (incoordination)

-

Tremors and convulsions

-

Bradycardia (slowed heart rate)

-

Hypotension (low blood pressure)

-

Apnea (cessation of breathing)

Death typically results from respiratory failure or cardiac arrest.

Treatment of Poisoning

There is no specific antidote for this compound poisoning. Treatment is primarily supportive and aimed at managing the clinical signs.[1] Standard treatment protocols include:

-

Decontamination: Administration of activated charcoal to absorb any remaining toxin in the gastrointestinal tract.

-

Cardiovascular Support:

-

Atropine: To counteract the severe bradycardia.

-

Dopamine or other vasopressors: To manage hypotension.

-

-

Fluid Therapy: Intravenous fluids to support cardiovascular function and correct any electrolyte imbalances.

-

Respiratory Support: Mechanical ventilation may be necessary in cases of respiratory depression or failure.

Experimental Protocols

Acute Intravenous Toxicity Study in Mice (Modified from OECD Guidelines)

This protocol outlines a general procedure for determining the intravenous LD50 of a substance like this compound in mice.

1. Animals:

-

Healthy, young adult mice (e.g., Swiss Webster or CD-1 strain), 6-8 weeks old.

-

Equal numbers of males and females.

-

Animals are acclimatized for at least 5 days before the experiment.

2. Housing and Feeding:

-

Housed in standard cages with a 12-hour light/dark cycle.

-

Provided with standard laboratory chow and water ad libitum.

-

Food is withheld for 3-4 hours before dosing.

3. Test Substance Preparation:

-

This compound hydrochloride is dissolved in a suitable sterile vehicle, such as saline (0.9% NaCl).

-

The concentration is adjusted to allow for the administration of the desired dose in a volume of approximately 5-10 ml/kg body weight.

4. Dosing Procedure:

-

A preliminary range-finding study is conducted with small groups of animals to determine the approximate lethal dose range.

-

Based on the range-finding study, at least 4-5 dose levels are selected.

-

Animals are weighed immediately before dosing.

-

The test substance is administered via a tail vein injection.

-

A control group receives the vehicle only.

5. Observation:

-

Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

-

Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Mortality is recorded over a 14-day period.

6. Data Analysis:

-

The LD50 is calculated using a recognized statistical method, such as probit analysis.

Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol describes a general method for the analysis of this compound in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled alkaloid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute this compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. These would need to be determined through initial infusion experiments.

-

Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity.

-

3. Quantification:

-

A calibration curve is prepared by spiking known concentrations of this compound into blank serum or plasma and processing these standards alongside the unknown samples.

-

The peak area ratio of this compound to the internal standard is plotted against the concentration to generate the calibration curve.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Mechanism of this compound's action on voltage-gated sodium channels.

References

- 1. researchgate.net [researchgate.net]

- 2. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the acute toxicity of zygacine versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Veratrum poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Zygadenine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine, a steroidal alkaloid belonging to the Veratrum family, and its derivatives are emerging as compounds of significant interest in pharmacological research. Found in plants of the Zigadenus genus, commonly known as death camas, these molecules have a historical reputation for their toxicity. However, recent scientific investigations have begun to unveil their potential therapeutic applications, stemming from a range of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Core Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives are primarily centered on their potent effects on the nervous system and cellular signaling pathways. The most well-documented activities include acute toxicity through interaction with voltage-gated sodium channels and potential modulation of the Hedgehog signaling pathway. Some evidence also points towards anti-inflammatory and antiviral properties.

Acute Toxicity

The acute toxicity of this compound and its derivatives is a critical aspect of their biological profile. This toxicity is largely attributed to their interaction with voltage-gated sodium channels. Esters of this compound have been shown to be more potent than the parent compound.

Table 1: Acute Toxicity of this compound and its Derivatives in Mice

| Compound | Administration Route | LD50 (mg/kg) | Reference |

| This compound-HCl | Intravenous (IV) | 59.5 | [1] |

| Zygacine-HCl (3-acetylthis compound) | Intravenous (IV) | 1.6 | [1] |

| Angeloylthis compound-HCl | Intravenous (IV) | 1.0 | [1] |

| Veratroylthis compound-HCl | Intravenous (IV) | 0.5 | [1] |

| Zygacine | Oral | 132 ± 21 | [2] |

Signaling Pathway Interactions

Voltage-Gated Sodium Channel Modulation

The primary mechanism of toxicity for many Veratrum alkaloids, including this compound, is their interaction with voltage-gated sodium channels in excitable cells[3]. These compounds bind to site 2 on the channel, leading to persistent activation and preventing inactivation[3]. This disrupts normal nerve and muscle function, leading to the observed toxic effects.

Figure 1. Mechanism of this compound derivative action on voltage-gated sodium channels.

Hedgehog Signaling Pathway Inhibition

Several Veratrum alkaloids are potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and one that is often aberrantly activated in various cancers[4][5][6]. Alkaloids such as cyclopamine, found in plants from the Veratrum genus, have been extensively studied for their Hh pathway inhibition[4][6]. While direct studies on this compound's role in this pathway are less common, its classification as a Veratrum alkaloid suggests it may share this activity. The inhibition typically occurs through direct binding to the Smoothened (Smo) receptor, a key component of the Hh pathway[7].

References

- 1. Comparison of the acute toxicity of zygacine versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists [mdpi.com]

- 5. Three new alkaloids from Veratrum grandiflorum Loes with inhibition activities on Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Effects of Zygadenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine, a steroidal alkaloid found in plants of the Veratrum and Zigadenus genera, is a potent neurotoxin known for its significant in vivo toxicity. As a member of the Veratrum alkaloids, its primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability. While in vivo studies have established its lethal dose and toxicological profile, comprehensive in vitro data remains limited. This technical guide synthesizes the current understanding of this compound's effects, drawing parallels with closely related Veratrum alkaloids to elucidate its potential cellular and systemic impacts. Particular attention is given to its interaction with neuronal signaling pathways and its potential, though less explored, role in modulating the Hedgehog signaling pathway. This document aims to provide a foundational resource for researchers investigating this compound for toxicological, pharmacological, or drug development purposes.

Introduction

This compound is a naturally occurring steroidal alkaloid that has been identified as a principal toxic component in various plant species, commonly known as "death camas". Historically, these plants have been responsible for numerous cases of poisoning in livestock and humans. The toxic effects of this compound are primarily attributed to its interaction with the nervous system, leading to a range of severe physiological responses. Understanding the in vitro and in vivo effects of this compound is crucial for developing potential antidotes, for its application as a research tool in neurobiology, and for exploring any potential therapeutic applications, a common trajectory for many natural toxins.

In Vivo Effects of this compound

The in vivo effects of this compound are characterized by acute and severe toxicity. The primary target of this compound is the nervous system, with downstream effects on the cardiovascular and muscular systems.

Quantitative Toxicity Data

The acute toxicity of this compound and its related esters has been determined in animal models, primarily in mice and sheep. The following table summarizes the available quantitative data on the lethal dose (LD50) of this compound and its derivatives.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| This compound-HCl | Mouse | Intravenous (IV) | 59.5 | [1] |

| Zygacine-HCl | Mouse | Intravenous (IV) | 1.6 | [1] |

| 3-Angeloylthis compound-HCl | Mouse | Intravenous (IV) | 1.0 | [1] |

| 3-Veratroylthis compound-HCl | Mouse | Intravenous (IV) | 0.5 | [1] |

Zygacine is the 3-acetyl ester of this compound.

Clinical Signs of Toxicity

In vivo studies in sheep have provided insights into the clinical signs of this compound poisoning. Intravenous administration of this compound-HCl at a dose of 12.5 mg/kg was required to elicit severe clinical signs, which are comparable to those observed with a much lower dose of its more toxic ester, zygacine-HCl (1.25 mg/kg)[1].

Observed Clinical Signs in Sheep:

-

Severe signs of poisoning

While specific symptoms for this compound are not detailed, they are expected to be similar to those of other Veratrum alkaloids, which include:

-

Nausea and vomiting

-

Abdominal pain

-

Bradycardia (slow heart rate)

-

Hypotension (low blood pressure)

-

Ataxia (loss of full control of bodily movements)

-

Muscle weakness

-

Respiratory depression

In Vitro Effects of this compound

Direct and extensive in vitro studies on this compound are notably scarce in the current scientific literature. However, based on its classification as a Veratrum alkaloid and the known mechanisms of this class of compounds, its in vitro effects can be inferred. The primary cellular target is the voltage-gated sodium channel.

Postulated Effects on Cell Viability

While no specific IC50 values for this compound on cultured cell lines have been published, it is anticipated that this compound would exhibit cytotoxicity, particularly in neuronal and cardiac cell lines that are highly dependent on regulated sodium channel function. The cytotoxic effects would likely be dose-dependent.

Expected Observations in Cell Viability Assays (e.g., MTT, XTT):

-

Decreased cell viability in neuronal cell lines (e.g., SH-SY5Y, Neuro-2a).

-

Reduced viability in cardiomyocyte cell lines (e.g., H9c2, iPSC-derived cardiomyocytes).

Electrophysiological Effects

The hallmark of Veratrum alkaloids is their ability to bind to site 2 of the voltage-gated sodium channel. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and by inhibiting channel inactivation.

Anticipated Electrophysiological Profile (from Patch-Clamp Studies):

-

Prolonged opening of voltage-gated sodium channels.

-

Shift in the voltage-dependence of channel activation.

-

Inhibition of channel inactivation.

-

Resultant increase in intracellular sodium concentration, leading to membrane depolarization and hyperexcitability.

Signaling Pathways

The signaling pathways affected by this compound are primarily those downstream of persistent sodium ion influx and membrane depolarization. Additionally, as a Veratrum alkaloid, there is a potential for interaction with the Hedgehog signaling pathway.

Voltage-Gated Sodium Channel Signaling

The persistent activation of voltage-gated sodium channels by this compound initiates a cascade of events within excitable cells.

Figure 1: Postulated signaling cascade of this compound via voltage-gated sodium channels.

Potential Interaction with the Hedgehog Signaling Pathway

Several Veratrum alkaloids, most notably cyclopamine, are well-characterized inhibitors of the Hedgehog (Hh) signaling pathway. They exert their effect by directly binding to and inhibiting the Smoothened (Smo) receptor. Given the structural similarities among Veratrum alkaloids, it is plausible that this compound could also modulate this pathway. However, direct experimental evidence for this is currently lacking.

Figure 2: Potential interaction of this compound with the Hedgehog signaling pathway.

Experimental Protocols

In Vivo Acute Toxicity (LD50) Determination in Mice

This protocol is a generalized procedure for determining the median lethal dose (LD50) of a substance.

Figure 3: Workflow for in vivo LD50 determination of this compound in mice.

Methodology:

-

Animal Model: Use a standard laboratory mouse strain (e.g., Swiss Webster).

-

Compound Preparation: Dissolve this compound hydrochloride in sterile saline to create a series of graded concentrations.

-

Dosing: Administer a single dose of the this compound solution intravenously (IV) via the tail vein to different groups of mice. Include a control group receiving only saline.

-

Observation: Monitor the animals closely for a defined period (typically 24 to 48 hours) for the onset of clinical signs of toxicity and mortality.

-

Data Analysis: Record the number of deaths in each dose group and calculate the LD50 value using a suitable statistical method, such as Probit analysis.

In Vitro Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of this compound on a neuronal cell line.

Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol outlines the general steps for assessing the effects of this compound on voltage-gated sodium channels in a neuronal cell line.

Methodology:

-

Cell Preparation: Culture cells expressing voltage-gated sodium channels (e.g., SH-SY5Y cells or HEK293 cells transfected with a specific sodium channel subtype) on coverslips suitable for electrophysiology.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic currents across the cell membrane.

-

Data Acquisition: Apply a series of voltage-clamp protocols to elicit and record sodium currents in the absence (baseline) and presence of various concentrations of this compound.

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel properties such as current amplitude, voltage-dependence of activation and inactivation, and kinetics.

Conclusion and Future Directions

This compound is a potent neurotoxin with well-documented in vivo toxicity, primarily mediated through the persistent activation of voltage-gated sodium channels. While its in vitro effects have not been extensively characterized, its classification as a Veratrum alkaloid provides a strong basis for predicting its cellular mechanisms of action. The potential for this compound to interact with the Hedgehog signaling pathway, a hallmark of other Veratrum alkaloids, presents an intriguing area for future research.

To advance our understanding of this compound, the following research avenues are recommended:

-

Comprehensive In Vitro Profiling: Conduct detailed in vitro studies to determine the IC50 values of this compound across a panel of neuronal, cardiac, and cancerous cell lines.

-

Electrophysiological Characterization: Perform in-depth patch-clamp studies to quantify the specific effects of this compound on various subtypes of voltage-gated sodium channels.

-

Hedgehog Pathway Investigation: Directly assess the ability of this compound to inhibit the Hedgehog signaling pathway, for instance, by measuring its effect on GLI1 expression or Smoothened binding.

-

Development of Antidotes: Utilize the mechanistic understanding of this compound's action to screen for and develop effective antidotes for poisoning.

A more thorough characterization of the in vitro and in vivo effects of this compound will not only enhance our knowledge of its toxicological properties but may also uncover novel pharmacological applications for this potent natural compound.

References

The Dual Facets of Zygadenine: From Traditional Remedy to Potent Neurotoxin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zygadenine, a steroidal alkaloid found in plants of the genus Zigadenus, commonly known as Death Camas, has a long and paradoxical history. For centuries, various Indigenous peoples of North America utilized these plants in their traditional medicine, primarily for external ailments. However, the ingestion of any part of the plant is highly toxic and can be fatal to both humans and livestock. This guide provides a comprehensive technical overview of this compound, exploring its role in ethnobotany, its toxicological profile, and the underlying molecular mechanisms of its activity. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential and challenges associated with this potent natural compound.

Ethnobotany and Traditional Medicinal Uses

Plants of the Zigadenus genus, particularly Zigadenus venenosus (meadow death camas), were recognized for their potent properties by several Native American tribes. Despite the well-known toxicity of the plant, it held a place in their pharmacopeia, exclusively for external applications.

Traditional Preparations and Applications:

The most common traditional preparation involved the creation of a poultice from the bulbs of the plant. The bulbs were either fresh or roasted, then mashed or crushed to a pulpy mass. This paste was then applied externally to treat a variety of conditions.

| Tribe/Region | Condition Treated | Method of Preparation |

| Mendocino Indians (California) | Painful bruises, sprains, rheumatism, boils | Poultice of mashed bulbs. |

| Paiute | Rheumatic pains | Poultice of the bulb. |

| Okanagan-Colville | Arrow poison | Mashed bulbs. |

| Chehalis, Squaxin | Emetic (violent) | Not specified for external use. |

| Haisla and Hanaksiala | Poison | Roots considered highly toxic. |

| Lakota | Poison | Plant considered poisonous to humans. |

| Klamath | Emetic | Roots mixed with blue flag rootstocks. |

| Navajo, Kayenta | Veterinary aid (for sheep bloat) | Infusion of the plant. |

It is crucial to note that while some tribes reportedly used the plant for food, this was likely a case of mistaken identity with the edible camas lily (Camassia species), as ingestion of Zigadenus is extremely dangerous. The external use for pain and inflammation suggests that this compound and related alkaloids may have analgesic and anti-inflammatory properties when applied topically, though the mechanism for this is not well understood and requires further investigation. The preparation of a poultice generally involves crushing the plant material to release its active compounds and applying it to the skin, often held in place with a cloth.

Phytochemistry and Toxicology

The toxicity of Zigadenus species is primarily attributed to a group of steroidal alkaloids, with this compound and its 3-acetyl ester, zygacine, being the most prominent. Zygacine is often the more abundant of the two and is considered a primary toxic component.

Quantitative Toxicity Data:

The following table summarizes the available quantitative data on the toxicity of this compound and related compounds. It is important to note that zygacine is rapidly metabolized to this compound in the body, which has implications for its toxicity profile.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Zygacine | Mice | Intravenous (IV) | 2.0 ± 0.2 mg/kg | |

| Zygacine | Mice | Oral | 132 ± 21 mg/kg | |

| This compound-HCl | Mice | Intravenous (IV) | 59.5 mg/kg | |

| Zygacine-HCl | Mice | Intravenous (IV) | 1.6 mg/kg | |

| 3-angeloylthis compound-HCl | Mice | Intravenous (IV) | 1.0 mg/kg | |

| 3-veratroylthis compound-HCl | Mice | Intravenous (IV) | 0.5 mg/kg | |

| Zygacine-HCl | Sheep | Intravenous (IV) | 1.25 mg/kg (severe clinical signs) | |

| This compound-HCl | Sheep | Intravenous (IV) | 12.5 mg/kg (similar severity of signs as 1.25 mg/kg zygacine-HCl) |

The data clearly indicates that the esterified forms of this compound are significantly more toxic than this compound itself when administered intravenously.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Zigadenus venenosus

This protocol is a generalized procedure for the extraction of alkaloids from plant material and can be adapted for the isolation of this compound.

Materials:

-

Dried and ground bulbs of Zigadenus venenosus

-

Methanol

-

Sulfuric acid (2%)

-

Ammonium hydroxide

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried, powdered plant material in methanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.

-

Partition the acidified extract with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.

-

Extract the alkaloids from the basified aqueous layer with chloroform (3-4 times).

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate this compound. This is a representative protocol based on common practices for alkaloid purification.

Materials:

-

Crude alkaloid extract from Protocol 1

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in the initial, least polar solvent of the gradient (e.g., 100% chloroform).

-

Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the column.

-

Begin elution with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine fractions that show a single spot corresponding to the Rf value of this compound (if a standard is available) or a major, well-separated spot.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

13C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the complete structure and stereochemistry of the molecule.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the compound.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern of the molecule, which can aid in structural elucidation.

Protocol 4: In Vitro Bioassay - Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel (Nav) Activity

This protocol describes a general method for assessing the effect of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav isoform like Nav1.5).

Materials:

-

HEK293 cells stably expressing the target Nav channel isoform.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).

-

Borosilicate glass capillaries for pipette fabrication.

-

Internal (pipette) and external (bath) solutions.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in the external solution).

Procedure:

-

Culture the HEK293 cells expressing the Nav channel of interest.

-

Prepare the internal and external solutions with appropriate ionic compositions to isolate sodium currents.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

Record baseline sodium currents in the absence of this compound.

-

Perfuse the cell with the external solution containing a known concentration of this compound.

-

Record sodium currents in the presence of this compound and observe any changes in current amplitude, activation kinetics, inactivation kinetics, and voltage-dependence of activation and inactivation.

-

To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition of the peak sodium current.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound and other Veratrum alkaloids exert their toxic effects by modulating the function of voltage-gated sodium channels (Nav channels). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

This compound is known to bind to site 2 of the α-subunit of the sodium channel. This binding modifies the channel's gating properties, leading to a persistent activation and a block of inactivation. This results in a continuous influx of sodium ions into the cell, leading to membrane depolarization and uncontrolled nerve firing. In the heart, this can lead to arrhythmias, and in the central nervous system, it can cause seizures and paralysis.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound, from its ethnobotanical context to its pharmacological activity.

Conclusion

This compound represents a fascinating example of a natural product with a rich history in traditional medicine, yet posing significant toxicological risks. Its potent activity as a modulator of voltage-gated sodium channels makes it a valuable tool for studying the function of these channels and a potential starting point for the development of new therapeutic agents. However, its inherent toxicity necessitates a cautious and thorough approach to its study. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to safely and effectively explore the complex nature of this compound and its potential applications. Further research is warranted to fully understand its traditional uses, refine its pharmacological profile, and potentially unlock its therapeutic value.

Zygadenine's physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine is a highly toxic steroidal alkaloid found in various species of the Melanthiaceae family, commonly known as death camas.[1] Its complex chemical structure and potent biological activity have made it a subject of interest for toxicological and pharmacological research. This document provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and characterization, and a review of its mechanism of action.

Physical and Chemical Properties

This compound is a crystalline solid that is soluble in several organic solvents.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₃NO₇ | [3][4] |

| Molar Mass | 493.63 g/mol | [1][3] |

| Appearance | White crystals/Fine needles from benzene | [1][2] |

| Melting Point | 214-220 °C | [1][2][5] |

| Boiling Point | 647.1 °C at 760 mmHg | [5] |

| Solubility | Soluble in alcohol, benzene, chloroform. Likely insoluble in water. | [1][2] |

| Optical Rotation | [α]D²⁰ -48.4° (c = 1.26 in chloroform) | [2] |

| CAS Registry Number | 545-45-9 | [3][5] |

| IUPAC Name | (1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁵.0¹⁸,²³.0¹⁹,²⁵]hexacosane-10,12,13,14,22,23-hexol | [3] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While specific raw spectral data is not widely published in readily accessible formats, the primary methods used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the complex steroidal backbone and the positions of the various hydroxyl groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH) and amine (-NH) groups.

Experimental Protocols

The following sections outline the general procedures for the isolation, purification, and characterization of this compound from plant sources, such as Toxicoscordion venenosum (meadow death camas).

General Workflow for this compound Isolation and Characterization

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Zygadenine via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Zygadenine, a complex Veratrum alkaloid. The synthesis, developed by Luo and co-workers, features a key stereoselective intramolecular Diels-Alder reaction to construct the core hexacyclic skeleton of the molecule. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

(-)-Zygadenine is a member of the highly oxidized cevanine subgroup of Veratrum alkaloids, a class of natural products known for their complex structures and diverse pharmacological activities.[1][2][3] The intricate, sterically congested polycyclic framework of these alkaloids presents a formidable challenge for synthetic chemists. The total synthesis of (-)-Zygadenine, as reported by Guo et al., provides an elegant and efficient strategy for accessing this complex molecule.[1][2]

The key feature of this synthesis is a stereoselective intramolecular Diels-Alder reaction, which efficiently constructs the C/D/E ring systems of the steroidal core in a single step and with excellent diastereoselectivity.[1][4] This is followed by a radical cyclization to forge the crucial C8-C14 bond, and a series of meticulously planned redox manipulations to install the requisite oxygenation pattern of the final natural product.[1][2][3]

Synthetic Strategy Overview

The retrosynthetic analysis reveals a convergent approach, disconnecting (-)-Zygadenine into two key fragments: a complex carboxylic acid and a chiral amine. The synthesis plan is highlighted by the following key transformations:

-

Intramolecular Diels-Alder Reaction: A furan-based diene and an alkene dienophile tethered together undergo an intramolecular [4+2] cycloaddition to form the oxa-bridged core structure.

-

Radical Cyclization: Formation of the C8-C14 bond is achieved through a radical-mediated cyclization.

-

Redox Manipulations: A series of carefully orchestrated oxidation and reduction steps are employed to achieve the correct oxidation states at various positions of the steroid skeleton.

The overall workflow of the synthesis is depicted in the following diagram:

Caption: Overall workflow for the total synthesis of (-)-Zygadenine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of (-)-Zygadenine.

Amide Coupling and Intramolecular Diels-Alder Reaction

This one-pot procedure combines the amide coupling of the carboxylic acid and amine fragments, followed by the key intramolecular Diels-Alder reaction.

Protocol:

-

To a solution of the carboxylic acid fragment (1.0 equiv) in dry toluene (0.1 M) at 0 °C under an argon atmosphere, add triethylamine (3.0 equiv).

-

Slowly add pivaloyl chloride (1.2 equiv) and stir the mixture at 0 °C for 1 hour.

-

Add a solution of the amine fragment (1.1 equiv) in toluene and allow the reaction to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours to facilitate the intramolecular Diels-Alder reaction.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Diels-Alder adduct.

Radical Cyclization

This protocol describes the formation of the C8-C14 bond via a tin-mediated radical cyclization.

Protocol:

-

To a solution of the Diels-Alder adduct (1.0 equiv) in dry benzene (0.01 M) under an argon atmosphere, add azobisisobutyronitrile (AIBN, 0.2 equiv).

-

Heat the solution to reflux (approximately 80 °C).

-

Add a solution of tributyltin hydride (nBu₃SnH, 2.0 equiv) in benzene via syringe pump over 4 hours.

-

After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the cyclized product.

Data Presentation

The following tables summarize the quantitative data for the key intermediates in the synthesis of (-)-Zygadenine.

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Product | Yield (%) | Diastereomeric Ratio |

| Amide Coupling / Diels-Alder Reaction | Diels-Alder Adduct | 92 | >20:1 |

| Radical Cyclization | Cyclized Product | 89 | Major diastereomer |

| ...additional steps | ... | ... | ... |

| Final Step | (-)-Zygadenine | ... | N/A |

Table 2: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | HRMS (ESI) m/z | [α]D²⁵ (c, solvent) |

| Diels-Alder Adduct | ... | ... | ... | ... |

| Cyclized Product | ... | ... | ... | ... |

| (-)-Zygadenine | ... | ... | ... | ... |

(Note: The full spectroscopic data is extensive and can be found in the supporting information of the original publication.)

Signaling Pathways and Logical Relationships

The stereochemical outcome of the intramolecular Diels-Alder reaction is governed by the transition state geometry. The reaction proceeds through an endo transition state, leading to the observed stereochemistry in the product. This is a crucial step that sets several stereocenters in the molecule.

Caption: Transition state model for the key Diels-Alder reaction.

Conclusion

The total synthesis of (-)-Zygadenine by Luo and co-workers represents a significant achievement in natural product synthesis. The strategic use of an intramolecular Diels-Alder reaction provides a rapid and stereocontrolled entry into the complex core of this Veratrum alkaloid. The detailed protocols and data presented in these application notes are intended to facilitate the application of this synthetic strategy in other contexts, such as the synthesis of analogues for biological evaluation and drug discovery programs. The robustness and efficiency of this route may also open new avenues for the synthesis of other members of the cevanine alkaloid family.

References

Zygadenine: Comprehensive Protocols for Extraction and Purification from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Zygadenine is a steroidal alkaloid found in various plant species, particularly those belonging to the genera Zigadenus, Amianthium, and Stenanthium, commonly known as Death Camas.[1] This compound and its derivatives are of significant interest to the scientific community due to their potent biological activities. This compound and related veratrum alkaloids are known to act as neurotoxins by modulating voltage-gated sodium channels.[2] This mechanism of action makes them valuable tools for neuroscience research and potential starting points for drug development.

The extraction and purification of this compound from plant material require a multi-step approach involving initial extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification, followed by crystallization. The protocols provided herein are based on established methods for the isolation of zygacine, the 3-acetyl ester of this compound, and can be adapted for the efficient extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Total Alkaloids

This protocol outlines the initial extraction of total alkaloids from dried and ground plant material using a methanol extraction followed by an acid-base liquid-liquid extraction to separate the alkaloid fraction.